N-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanine
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Overview
Description
N-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanine is a complex organic compound with a unique structure that includes a furochromenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanine typically involves multiple steps, starting with the preparation of the furochromenone core. This core can be synthesized through a series of reactions involving methylation, oxidation, and cyclization. The final step involves the acylation of beta-alanine with the furochromenone derivative under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}propanoic acid
- 2-(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide
- N-[(2,3,5,9-Tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]norvaline
Uniqueness
N-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanine is unique due to its specific structure and the presence of the beta-alanine moiety. This structural feature may confer distinct biological activities and chemical reactivity compared to similar compounds .
Properties
Molecular Formula |
C20H21NO6 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
3-[[2-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C20H21NO6/c1-9-12(4)26-18-11(3)19-14(7-13(9)18)10(2)15(20(25)27-19)8-16(22)21-6-5-17(23)24/h7H,5-6,8H2,1-4H3,(H,21,22)(H,23,24) |
InChI Key |
BQFGRZXOYSPLJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCCC(=O)O)C)C)C |
Origin of Product |
United States |
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